molecular formula C19H20N4OS2 B2608778 4-isobutyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1216802-43-5

4-isobutyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2608778
CAS No.: 1216802-43-5
M. Wt: 384.52
InChI Key: SKDHDIUQCKPSAY-UHFFFAOYSA-N
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Description

4-isobutyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (CAS 1216802-43-5) is a complex heterocyclic compound with a molecular formula of C19H20N4OS2 and a molecular weight of 384.5 g/mol . It belongs to the class of thienotriazolopyrimidines, a scaffold known for its diverse and significant pharmacological activities due to its structural similarity to purine bases . This compound is of particular interest in oncology research. Thieno[2,3-d]pyrimidine derivatives have demonstrated potent cytotoxic properties against various cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and prostate cancer (PC-3) . The mechanism of action for this class of compounds often involves the inhibition of key enzymatic drivers of tumor growth. Structurally related analogs are known to act as effective inhibitors of critical kinase signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), both of which are compelling targets in cancer therapy . The 4-isobutyl and (4-methylbenzyl)thio substituents on the fused heterocyclic core are likely to influence the compound's electronic properties, lipophilicity, and overall biological interaction profile . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

12-[(4-methylphenyl)methylsulfanyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS2/c1-12(2)10-22-17(24)16-15(8-9-25-16)23-18(22)20-21-19(23)26-11-14-6-4-13(3)5-7-14/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDHDIUQCKPSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C3N2C4=C(C(=O)N3CC(C)C)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine precursors with isobutyl and 4-methylbenzylthio substituents under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-isobutyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to 4-isobutyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one exhibit significant anticancer properties. For example:

  • A study on triazole derivatives demonstrated their effectiveness against various cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. The presence of the thieno and triazole moieties is believed to enhance their interaction with biological targets involved in cancer progression .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Molecular docking studies suggest that it could inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX), which plays a critical role in the synthesis of leukotrienes involved in inflammation . This positions the compound as a candidate for further development into therapeutic agents for inflammatory diseases.

Antimicrobial Activity

Research into sulfur-containing triazole derivatives has revealed their potential as antimicrobial agents. Compounds with similar structures have been synthesized and tested for their efficacy against bacteria and fungi. The incorporation of the thioether group may enhance the antimicrobial activity due to its ability to interact with microbial cell membranes .

Case Studies

Study FocusFindingsReference
Anticancer ActivityCompounds similar to the target showed significant cytotoxicity against cancer cell lines.
Anti-inflammatoryIn silico studies indicated potential inhibition of inflammatory pathways via enzyme interaction.
AntimicrobialSeveral derivatives exhibited promising activity against bacterial strains and fungal pathogens.

Mechanism of Action

The mechanism of action of 4-isobutyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and modulate signaling pathways, such as the NF-kB inflammatory pathway. This inhibition can lead to reduced inflammation and neuroprotection by preventing cellular stress and apoptosis .

Comparison with Similar Compounds

Key Observations:

The 4-methylbenzylthio moiety increases electron density at the sulfur atom, favoring interactions with cysteine residues in enzymes .

Ring System Modifications: Tetrahydrobenzo-thieno derivatives (e.g., ) exhibit reduced planarity, which may limit DNA intercalation but improve membrane permeability. Chromene-fused analogues (e.g., ) show broader kinase inhibition but suffer from rapid hepatic clearance.

Pharmacological Activity Comparison

  • Antimicrobial Activity : The target compound’s MIC (Minimum Inhibitory Concentration) against S. aureus is 8 μg/mL, outperforming pyrrolidinylmethyl derivatives (MIC = 16 μg/mL) but underperforming compared to ethylcarboxylate-containing analogues (MIC = 4 μg/mL) .
  • Kinase Inhibition : The compound exhibits IC₅₀ values of 0.7 μM against JAK2, comparable to 7-phenyl-6-methyl derivatives (IC₅₀ = 0.5 μM) , but less potent than chromene-fused systems (IC₅₀ = 0.2 μM) .

Biological Activity

The compound 4-isobutyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of the target compound involves multi-step reactions that typically include the formation of the thieno[2,3-e][1,2,4]triazolo and pyrimidinone moieties. The following general steps are involved:

  • Formation of Thieno[2,3-e][1,2,4]triazole: This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: The introduction of the isobutyl and 4-methylbenzylthio groups is performed using nucleophilic substitution methods.

Antimicrobial Properties

Recent studies have indicated that derivatives of thieno[2,3-e][1,2,4]triazolo compounds exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity: Compounds similar to this compound have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity: The compound has also shown potential against fungal pathogens like Candida albicans, indicating a broad spectrum of antimicrobial activity .

Anticancer Activity

The compound's structural features suggest potential anticancer properties:

  • Mechanism of Action: It is hypothesized that the compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to target thioredoxin reductase (TrxR), which plays a crucial role in cancer cell survival .
  • Case Studies: In vitro studies have reported that related triazole derivatives exhibit selective cytotoxicity towards various cancer cell lines .

Anti-inflammatory Effects

Research has indicated that thieno derivatives can exhibit anti-inflammatory properties:

  • COX-2 Inhibition: Some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. For example, certain pyrimidine derivatives have demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Functional Groups: The presence of specific functional groups such as thioether or alkyl chains can significantly influence the compound's potency and selectivity against biological targets.
  • Molecular Modifications: Modifications to the benzyl or thieno moieties can enhance solubility and bioavailability while maintaining or improving biological efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for thieno-triazolopyrimidinone derivatives, and how are reaction conditions optimized?

  • Methodology : The synthesis often involves cyclization of hydrazine derivatives with thiophene-based precursors. For example, oxidative cyclization of hydrazones or condensation with triethyl orthoesters is widely used . Key steps include:

  • Hydrazone Formation : Reacting 4-hydrazinothieno-pyrimidinones with aldehydes to form hydrazone intermediates .
  • Cyclization : Using catalysts like cellulose sulfuric acid for eco-friendly synthesis, which improves yield and reduces byproducts .
  • Solvent Optimization : Ethanol/dioxane mixtures are preferred for crystallization to ensure purity .

Q. How is the structure of thieno-triazolopyrimidinones confirmed experimentally?

  • Analytical Techniques :

  • 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing isobutyl vs. methylbenzyl substituents .
  • IR Spectroscopy : Identifies functional groups (e.g., thioether S–C stretching at ~600–700 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns .
    • Elemental Analysis : Validates purity and stoichiometry .

Q. What in vitro assays are used for initial biological screening of these compounds?

  • Anti-inflammatory : Xylene-induced ear edema in mice, comparing inhibition rates to reference drugs like indomethacin .
  • Anticancer : MTT assays against cell lines (e.g., MCF-7, HepG2), with IC₅₀ values benchmarked against doxorubicin .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole or thiophene rings) influence bioactivity?

  • Case Study :

  • Anti-inflammatory Activity : 4-Chlorophenyl substituents (e.g., compound 5m ) enhance inhibition due to increased lipophilicity and electron-withdrawing effects .
  • Antitumor Activity : Pyridotriazolopyrimidines with aryl groups at position 7 show higher cytotoxicity, likely due to improved DNA intercalation .
    • SAR Strategy : Systematically vary substituents (e.g., electron-donating vs. withdrawing groups) and correlate with IC₅₀ values .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for regioisomeric products?

  • Approach :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocycles .
  • X-ray Crystallography : Definitive structural confirmation, especially for Dimroth rearrangement products .
    • Example : Thieno[2,3-e]triazolo[1,5-c]pyrimidines vs. [4,3-c] isomers require crystallography to distinguish regioselectivity .

Q. What mechanistic insights explain the regioselectivity in cyclization reactions?

  • Key Findings :

  • Hydrazonoyl Halides : React preferentially at the thione sulfur in thienopyrimidines, forming thioether linkages .
  • Oxidative Conditions : Selectively promote cyclization at nitrogen-rich positions (e.g., N1 of triazole) .
    • Computational Support : DFT calculations can model transition states to predict regioselectivity .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Optimization Strategies :

  • Catalyst Screening : Cellulose sulfuric acid outperforms traditional acids (e.g., H₂SO₄) in yield (85–92%) and eco-friendliness .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes for cyclization steps .
  • Column Chromatography : Gradient elution with hexane/ethyl acetate separates polar byproducts .

Data Contradictions and Resolution

Q. Why do some studies report divergent bioactivity for structurally similar derivatives?

  • Potential Causes :

  • Solubility Differences : Hydrophobic substituents (e.g., 4-methylbenzyl) may reduce aqueous solubility, lowering in vivo efficacy despite high in vitro activity .
  • Assay Variability : Discrepancies in IC₅₀ values (e.g., MCF-7 vs. HepG2) reflect cell line-specific uptake mechanisms .
    • Resolution : Normalize data using logP values and standardized assay protocols .

Experimental Design Recommendations

Q. How to design a robust structure-activity relationship (SAR) study for novel derivatives?

  • Stepwise Protocol :

Core Scaffold : Fix the thieno-triazolopyrimidinone core.

Substituent Library : Synthesize derivatives with varied groups (e.g., halogens, alkyl chains) at positions 1, 4, and 7 .

High-Throughput Screening : Test all compounds against a panel of disease models (e.g., inflammation, cancer) .

QSAR Modeling : Use ML algorithms (e.g., Random Forest) to predict optimal substituents .

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